4-Cyclopropyl-3-iodopyridine
Description
4-Cyclopropyl-3-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 4-position and an iodine atom at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the cyclopropyl group and the iodine atom. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the cyclopropyl group enhances metabolic stability and modulates lipophilicity .
Properties
CAS No. |
1365763-18-3 |
|---|---|
Molecular Formula |
C8H8IN |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
4-cyclopropyl-3-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
DZQNIHHRIFCLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-Chloro-3-cyclopropylpyridine (CAS: 1346544-23-7)
- Molecular Formula : C₈H₈ClN
- Molecular Weight : 153.61 g/mol
- Synthesis Yield : 75% (via optimized routes reported in 2022) .
- Key Differences :
- The chlorine atom is smaller and less polarizable than iodine, reducing its utility in metal-catalyzed cross-couplings.
- Lower molecular weight and steric bulk compared to the iodo analog.
- Chlorinated derivatives are often less reactive in aromatic substitution reactions but more stable under thermal conditions .
4-Bromo-3-cyclopropylpyridine
- Molecular Formula : C₈H₈BrN (estimated)
- Molecular Weight : ~198.02 g/mol (calculated)
- Key Differences :
Comparative Data Table
Positional Isomers and Functional Group Variants
4-Amino-3-iodopyridine
- Molecular Formula : C₅H₅IN₂
- Key Differences: The amino group at the 4-position enhances solubility in polar solvents and participation in hydrogen bonding. Reduced steric hindrance compared to the cyclopropyl-substituted analog. The iodine atom retains utility in cross-coupling, but the amino group may complicate reaction conditions due to nucleophilicity .
2-Amino-3-iodopyridine
- Molecular Formula : C₅H₅IN₂
- Key Differences: Iodine at the 3-position and amino at the 2-position alter electronic distribution, affecting regioselectivity in further derivatization.
Pharmacologically Relevant Analogs
4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)
- Structure : Contains a benzamide and piperidine moiety alongside the iodophenyl group.
- Key Differences :
BD 1008 and BD 1047
- Key Differences :
- These dihydrobromide salts feature dichlorophenyl and amine substituents, emphasizing σ-1 receptor antagonism.
- The absence of a pyridine core limits direct comparison but highlights the versatility of halogenated aromatics in drug design .
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